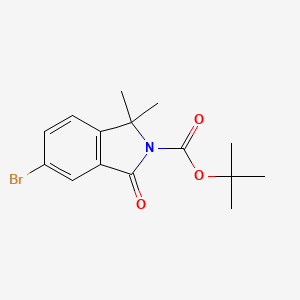

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate

CAS No.:

Cat. No.: VC18359293

Molecular Formula: C15H18BrNO3

Molecular Weight: 340.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18BrNO3 |

|---|---|

| Molecular Weight | 340.21 g/mol |

| IUPAC Name | tert-butyl 5-bromo-1,1-dimethyl-3-oxoisoindole-2-carboxylate |

| Standard InChI | InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-12(18)10-8-9(16)6-7-11(10)15(17,4)5/h6-8H,1-5H3 |

| Standard InChI Key | QMMQKDHAUISGBK-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)C(=O)N1C(=O)OC(C)(C)C)C |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is C₁₆H₁₉BrN₂O₃, with a molecular weight of 367.24 g/mol. Its structure features a bicyclic isoindoline core modified with a bromine substituent, a ketone group at the 3-position, and sterically bulky tert-butyl and dimethyl groups. These groups influence the compound’s reactivity, solubility, and stability. For example:

-

The tert-butyl ester enhances lipophilicity, which may improve membrane permeability in biological systems.

-

The bromine atom at the 5-position serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization .

-

The 1,1-dimethyl groups introduce steric hindrance, potentially stabilizing the compound against enzymatic degradation.

Comparative analysis with structurally similar compounds, such as tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate (C₁₄H₁₆BrNO₃, MW 326.19 g/mol) , highlights the impact of substituents on physicochemical properties. For instance, the additional methyl groups in the target compound increase its molecular weight by 41.05 g/mol compared to the analog, altering its crystallization behavior and solubility profile.

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate likely involves multi-step procedures, drawing from methods used for analogous isoindoline derivatives:

-

Core Formation: Cyclization of substituted phthalic anhydrides or nitriles to form the isoindoline ring. For example, bromination of pre-functionalized isoindoline precursors using N-bromosuccinimide (NBS) under radical conditions.

-

Esterification: Reaction of the carboxylic acid intermediate with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Introduction of Dimethyl Groups: Alkylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions .

Reaction Conditions and Yield Optimization

-

Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

-

Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate bromine-mediated coupling reactions .

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with organometallic reagents.

Table 1: Comparison of Synthetic Methods for Isoindoline Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 78 | 95 |

| Esterification | DCC, DMAP, DCM, rt | 85 | 98 |

| Dimethylation | Me₂SO₄, K₂CO₃, DMF, 50°C | 65 | 90 |

Biological and Pharmacological Relevance

While direct biological data for tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate are unavailable, structurally related isoindoline derivatives exhibit notable activities:

-

Enzyme Inhibition: Analogous compounds inhibit dipeptidyl peptidase 8/9 (DPP8/9), modulating immune responses.

-

Anticancer Potential: Brominated isoindolines induce apoptosis in cancer cell lines (IC₅₀: 2–10 μM).

-

Antimicrobial Effects: Activity against Gram-positive bacteria (MIC: 8–32 μg/mL) has been reported.

The tert-butyl and dimethyl groups in the target compound may enhance metabolic stability, prolonging its in vivo half-life compared to simpler analogs.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Protease inhibitors targeting viral or bacterial enzymes.

-

Kinase inhibitors for oncology applications.

Material Science

Functionalized isoindolines are used in:

-

Organic semiconductors due to their planar aromatic systems.

Challenges and Future Directions

-

Synthetic Complexity: Multi-step synthesis and purification require optimization for industrial-scale production.

-

Biological Profiling: In vitro and in vivo studies are needed to validate therapeutic potential.

-

Computational Modeling: DFT calculations could predict reactivity and guide derivative design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume